{1-oxaspiro[4.6]undecan-2-yl}methanol
CAS No.: 1852198-45-8
Cat. No.: VC7117198
Molecular Formula: C11H20O2
Molecular Weight: 184.279
* For research use only. Not for human or veterinary use.
![{1-oxaspiro[4.6]undecan-2-yl}methanol - 1852198-45-8](/images/structure/VC7117198.png)
Specification
CAS No. | 1852198-45-8 |
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Molecular Formula | C11H20O2 |
Molecular Weight | 184.279 |
IUPAC Name | 1-oxaspiro[4.6]undecan-2-ylmethanol |
Standard InChI | InChI=1S/C11H20O2/c12-9-10-5-8-11(13-10)6-3-1-2-4-7-11/h10,12H,1-9H2 |
Standard InChI Key | QXGHTNYTOWASOC-UHFFFAOYSA-N |
SMILES | C1CCCC2(CC1)CCC(O2)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
{1-Oxaspiro[4.6]undecan-2-yl}methanol belongs to the class of oxaspirocycles, featuring a fused bicyclic system where a tetrahydropyran ring (1-oxa) is connected to a cyclohexane ring via a spiro carbon atom. The methanol group (-CHOH) is appended to the spiro carbon, conferring both hydrophilicity and synthetic versatility. The IUPAC name derives from this arrangement, with the "spiro[4.6]" notation indicating the ring sizes .
The compound’s structure is validated by spectral data, including and NMR, which confirm the spiro junction and methanol substituent. For instance, the NMR spectrum typically shows resonances for the methine proton adjacent to oxygen at δ 3.6–4.1 ppm and methylene protons of the -CHOH group at δ 3.3–3.5 ppm .
Comparative Analysis with Related Derivatives
{1-Oxaspiro[4.6]undecan-2-yl}methanol shares structural similarities with its amine and sulfonyl fluoride analogs. For example:
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{1-Oxaspiro[4.6]undecan-2-yl}methanamine (CHNO): Replaces the hydroxyl group with an amine (-NH), increasing basicity and enabling peptide coupling .
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{1-Oxaspiro[4.6]undecan-2-yl}methanesulfonyl fluoride (CHFOS): Features a sulfonyl fluoride group, making it reactive toward serine proteases in drug discovery .
These derivatives highlight the methanol compound’s role as a versatile intermediate in medicinal chemistry.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol typically involves iodocyclization or lithium-mediated spiroannulation, as outlined in recent methodologies .
Iodocyclization Approach
A representative procedure involves:
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Precursor Preparation: Starting with a diol or hydroxyketone, such as 7-(hydroxymethyl)-6-oxaspiro[3.4]octane.
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Iodination: Treatment with iodine and a base (e.g., LDA) induces cyclization, forming the spiro ring.
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Reduction: The intermediate iodo-spiro compound is reduced using LiAlH to yield the methanol derivative .
This method achieves yields of 70–85% and is scalable to multi-gram quantities.
tert-BuLi-Mediated Spiroannulation
An alternative route employs tert-butyllithium to deprotonate ethyl vinyl ether, followed by addition to α,β-unsaturated ketones. Subsequent acid quenching and purification yield the spirocyclic alcohol .
Optimization Challenges
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Steric Hindrance: The spiro carbon’s rigidity complicates nucleophilic attacks, necessitating low temperatures (-78°C) and anhydrous conditions .
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Purification: Column chromatography on triethylamine-basified silica gel is critical to isolate the product from diastereomers .
Physicochemical Properties
Stability and Solubility
{1-Oxaspiro[4.6]undecan-2-yl}methanol exhibits moderate stability under inert atmospheres but is prone to oxidation upon prolonged air exposure. Biosynth Ltd. recommends retesting stored batches after 12 months to ensure potency . The compound is soluble in polar aprotic solvents (e.g., THF, DMF) and sparingly soluble in water (<1 mg/mL) .
Spectroscopic Data
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IR Spectroscopy: Strong O-H stretch at 3300–3500 cm and C-O-C asymmetric stretch at 1100 cm.
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Mass Spectrometry: ESI-HRMS shows a molecular ion peak at m/z 184.1463 [M+H] .
Applications in Pharmaceutical Research
Intermediate for Covalent Inhibitors
The methanol derivative is a precursor to {1-oxaspiro[4.6]undecan-2-yl}methanesulfonyl fluoride, a covalent inhibitor targeting serine hydrolases. This application leverages the hydroxyl group’s convertibility to sulfonate esters .
Rigid Scaffold for Drug Design
The spirocyclic core’s conformational restriction enhances binding affinity in drug candidates. For example, analogs have been explored as:
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